molecular formula C15H16O B11890306 1-(4-Ethylnaphthalen-2-yl)propan-1-one

1-(4-Ethylnaphthalen-2-yl)propan-1-one

Cat. No.: B11890306
M. Wt: 212.29 g/mol
InChI Key: ZEZDUSAMMSTKIE-UHFFFAOYSA-N
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Description

1-(4-Ethylnaphthalen-2-yl)propan-1-one is a synthetic organic compound featuring a naphthalene core system substituted with an ethyl group and a propan-1-one chain. The naphthalene moiety is a privileged scaffold in medicinal chemistry, known for its versatile applications in drug discovery and development . Compounds based on the naphthalene structure have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The naphthalene nucleus is a planar bicyclic aromatic hydrocarbon, and its derivatives can interact with various biological targets, making them valuable intermediates in the synthesis of more complex molecules for pharmaceutical research . This specific ketone derivative serves as a key building block for researchers exploring structure-activity relationships in the development of new active compounds. As a standard in analytical chemistry, naphthalene derivatives are often identified and characterized using techniques like Gas Chromatography/Time of Flight Mass Spectrometry (GC/TOF-MS) . This product, this compound, is provided for research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-ethylnaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C15H16O/c1-3-11-9-13(15(16)4-2)10-12-7-5-6-8-14(11)12/h5-10H,3-4H2,1-2H3

InChI Key

ZEZDUSAMMSTKIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=CC=CC=C21)C(=O)CC

Origin of Product

United States

Synthetic Methodologies for 1 4 Ethylnaphthalen 2 Yl Propan 1 One

Precursor Synthesis: Advanced Approaches to 4-Ethylnaphthalene Synthesis

The crucial precursor for the final acylation step is an ethyl-substituted naphthalene (B1677914). The term "4-Ethylnaphthalene" in this context refers to an ethylnaphthalene isomer that serves as the substrate for acylation. The synthesis of specific ethylnaphthalene isomers, particularly the kinetically favored 1-ethylnaphthalene (B72628) and the thermodynamically stable 2-ethylnaphthalene (B165323), requires carefully controlled reaction conditions.

The most direct method for synthesizing ethylnaphthalene is the Friedel-Crafts alkylation of naphthalene with an ethylating agent, such as an ethyl halide, in the presence of a Lewis acid catalyst. The regioselectivity of this electrophilic aromatic substitution is a critical consideration. Substitution on the naphthalene ring can occur at either the C1 (α) or C2 (β) position.

Generally, α-substitution is kinetically favored due to the greater stability of the carbocation intermediate, which can be represented by more resonance structures that preserve one of the aromatic rings. stackexchange.com However, the α-position is also more sterically hindered. Consequently, reaction conditions can be tuned to favor one isomer over the other.

Key factors influencing the regioselectivity of naphthalene alkylation include:

Catalyst: Strong Lewis acids like AlCl₃ or FeCl₃ are commonly employed. rsc.org

Solvent: The choice of solvent can impact catalyst activity and product distribution.

Temperature: Lower temperatures typically favor the formation of the kinetic α-product (1-ethylnaphthalene), while higher temperatures can lead to isomerization and the formation of the more thermodynamically stable β-product (2-ethylnaphthalene).

Reactant Stoichiometry: The ratio of reactants can also influence the outcome.

ConditionFavored ProductRationale
Low Temperature1-Ethylnaphthalene (α)Kinetic control; the transition state leading to the α-intermediate has a lower activation energy. stackexchange.com
High Temperature2-Ethylnaphthalene (β)Thermodynamic control; the β-isomer is sterically less hindered and more stable, allowing for rearrangement.
Bulky Alkylating Agent2-Alkylnaphthalene (β)Steric hindrance at the α-position disfavors substitution by larger groups. stackexchange.com

An alternative route to ethylnaphthalenes involves the synthesis of an ethyl-substituted tetralin (5,6,7,8-tetrahydronaphthalene) followed by catalytic dehydrogenation. This multi-step approach can sometimes offer better control over isomer distribution. For instance, 2-ethyltetralin (B1619202) can be prepared and subsequently dehydrogenated over a catalyst like palladium on carbon (Pd/C) at elevated temperatures to yield 2-ethylnaphthalene. lookchem.com

Furthermore, the interconversion of ethylnaphthalene isomers is possible under Friedel-Crafts conditions. The presence of a Lewis acid catalyst can facilitate the rearrangement of the kinetically formed 1-ethylnaphthalene to the more stable 2-ethylnaphthalene, particularly at higher temperatures. This equilibrium-driven process is a key consideration when targeting a specific isomer for subsequent reactions.

Acylation Strategies for Propan-1-one Moiety Introduction

The introduction of the propan-1-one group onto the ethylnaphthalene precursor is typically achieved through Friedel-Crafts acylation. This reaction involves an acylating agent, such as a propionyl halide or propionic anhydride (B1165640), and a Lewis acid catalyst.

The reaction involves the formation of a highly electrophilic acylium ion from the propionyl halide (e.g., propionyl chloride) and a Lewis acid catalyst. This electrophile then attacks the electron-rich naphthalene ring of the ethylnaphthalene substrate.

The efficiency of the Friedel-Crafts acylation is highly dependent on the chosen catalytic system, which includes both the Lewis acid catalyst and the solvent.

Catalysts: Anhydrous aluminum chloride (AlCl₃) is a powerful and widely used catalyst for this transformation. nih.gov Other Lewis acids, such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃), can also be employed, sometimes in conjunction with a protic acid like hydrogen fluoride (B91410). google.comgoogle.com The reactivity of the catalyst must be matched to the reactivity of the substrate to avoid side reactions.

Solvents: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons such as 1,2-dichloroethane (B1671644) are common. psu.edumyttex.net Polar solvents like nitrobenzene (B124822) can also be used and are known to influence the regioselectivity of the reaction, often promoting substitution at the β-position. myttex.net However, solvents like nitrobenzene can be difficult to remove and may form strong complexes with the catalyst. google.com

CatalystCommon SolventsCharacteristics & Influence
AlCl₃ (Aluminum Chloride)1,2-Dichloroethane, NitrobenzeneHighly reactive, general-purpose catalyst. Can promote isomer rearrangement at higher temperatures. nih.govpsu.edu
FeCl₃ (Ferric Chloride)DichloromethaneMilder Lewis acid, can offer improved selectivity in some cases. google.com
Anhydrous HF(Acts as catalyst and solvent)Can provide high yields and selectivity, particularly for acylation of activated naphthalenes. google.com
ZeolitesCyclohexaneShape-selective solid acid catalysts that can offer high regioselectivity, particularly for para-isomers, and are reusable. stackexchange.comresearchgate.net

The primary challenge in synthesizing 1-(4-Ethylnaphthalen-2-yl)propan-1-one lies in controlling the regioselectivity of the acylation step. The position of the incoming propanoyl group is dictated by the directing effect of the pre-existing ethyl group and the inherent reactivity of the naphthalene ring positions.

The ethyl group is an activating, ortho-, para-directing substituent.

If the precursor is 1-ethylnaphthalene , the ethyl group at the C1 position will direct the incoming acyl group primarily to the C4 (para) position, with secondary substitution at the C2 (ortho) position.

If the precursor is 2-ethylnaphthalene , the ethyl group at the C2 position directs incoming electrophiles to the C1 and C3 (ortho) positions, as well as the C6 position.

Achieving the specific 2,4-substitution pattern of the target molecule is therefore a significant synthetic hurdle. Direct acylation of either 1-ethylnaphthalene or 2-ethylnaphthalene does not straightforwardly yield a product with an acyl group at C2 and an ethyl group at C4. This regiochemical outcome is not the electronically or sterically preferred pathway.

Control over kinetic versus thermodynamic conditions is crucial in naphthalene acylation. researchgate.net

Kinetic Control: At lower temperatures, acylation tends to occur at the more reactive α-positions (e.g., C4 in 1-ethylnaphthalene).

Thermodynamic Control: At higher temperatures or with stronger catalytic systems, the reaction can become reversible, allowing for rearrangement to the sterically less hindered and more stable β-isomers. researchgate.net

The kinetic and mechanistic aspects of naphthalene acylation are complex. The isomer ratio can change depending on reactant concentrations and reaction time, indicating different reaction orders for substitution at the α and β positions. stackexchange.compsu.edu Therefore, synthesizing this compound via a simple Friedel-Crafts acylation of an ethylnaphthalene precursor would require highly specialized conditions or a multi-step strategy to overcome the inherent regiochemical preferences of the naphthalene ring system.

PrecursorExpected Major Acylation Products (Kinetic)Rationale for Challenge
1-Ethylnaphthalene1-(1-Ethylnaphthalen-4-yl)propan-1-oneThe C4 (para) position is electronically and sterically favored. Acylation at C2 is a minor pathway.
2-Ethylnaphthalene1-(2-Ethylnaphthalen-1-yl)propan-1-oneThe C1 (α) position is highly activated by the C2-ethyl group and is the preferred site of attack.

Alternative Carbon-Carbon Bond Formation Methods

Modern organic synthesis offers a variety of powerful techniques for the construction of carbon-carbon bonds under milder and more selective conditions than traditional methods. For the synthesis of this compound, cross-coupling reactions and carbometalation/carbonylation approaches represent highly effective strategies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C bonds. tandfonline.com These methods provide versatile routes to aryl ketones by coupling an organometallic reagent with an acyl derivative or an aryl species with a suitable carbonyl source. organic-chemistry.org

One of the most widely utilized methods is the Suzuki-Miyaura coupling . This reaction typically involves the coupling of an arylboronic acid with an acyl halide. For the target molecule, this could involve the reaction of 2-propionylnaphthalene-4-boronic acid with an ethylating agent or, more practically, the coupling of 4-ethylnaphthalen-2-ylboronic acid with propanoyl chloride. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. tandfonline.comorganic-chemistry.org Aqueous systems using palladium chloride (PdCl₂) and surfactants have also been developed to afford aryl ketones in good yields under mild, room-temperature conditions. tandfonline.com

Another powerful method is the Stille coupling , which pairs an organotin reagent with an acyl chloride. organic-chemistry.org This approach offers high functional group tolerance. A hypothetical route to this compound could involve the reaction of (4-ethylnaphthalen-2-yl)tributylstannane with propanoyl chloride in the presence of a palladium catalyst.

Other notable cross-coupling strategies include:

Negishi Coupling: Utilizes an organozinc reagent, which can be prepared from the corresponding aryl halide.

Hiyama Coupling: Employs an organosilicon compound, activated by a fluoride source.

Carbonylative Cross-Coupling: A three-component reaction involving an aryl halide (e.g., 2-bromo-4-ethylnaphthalene), carbon monoxide, and an organometallic reagent. acs.org This is a highly efficient method for directly constructing the ketone functionality. acs.org

These methods are often superior to Friedel-Crafts acylation as they proceed under milder conditions and offer greater control over regioselectivity, which is a significant challenge in polysubstituted naphthalene systems. tandfonline.comstackexchange.com

Table 1: Comparison of Cross-Coupling Reactions for Aryl Ketone Synthesis
Reaction NameOrganometallic ReagentElectrophileTypical CatalystKey Advantages
Suzuki-MiyauraArylboronic Acid/EsterAcyl Halide/AnhydridePd(PPh₃)₄, PdCl₂(dppf)Mild conditions, low toxicity of boron reagents, commercially available reagents. tandfonline.com
StilleOrganostannane (Organotin)Acyl HalidePd(PPh₃)₄High functional group tolerance, neutral conditions. organic-chemistry.org
NegishiOrganozincAcyl HalidePd(PPh₃)₄, Ni(acac)₂High reactivity of organozinc reagents.
Carbonylative CouplingArylboronic AcidAryl Halide + COPdCl₂(dppf)Direct ketone synthesis from aryl halides, atom economical. acs.org

Carbometalation refers to the addition of an organometallic compound across an unsaturated carbon-carbon bond (alkene or alkyne). numberanalytics.comwikipedia.org This process creates a new organometallic species that can be subsequently trapped with an electrophile to form a new C-C bond. While direct application to ketone synthesis is less common than cross-coupling, related methodologies are highly relevant. For instance, the addition of an organometallic reagent derived from 4-ethylnaphthalene to a propanoyl-containing substrate could be a viable, albeit complex, route.

Carbonylation reactions, which involve the insertion of carbon monoxide (CO) into a chemical bond, are highly effective for synthesizing carbonyl compounds. core.ac.uk Transition metal-catalyzed carbonylations are particularly powerful. A key strategy involves the reaction of an organometallic compound with carbon monoxide, often via a process called transmetallation, where an organic group is transferred from a main group metal (like boron or tin) to a transition metal (like palladium). core.ac.uk

A plausible synthetic route using this approach for this compound could be the palladium-catalyzed carbonylation of a 4-ethylnaphthalenyl halide (e.g., 2-iodo-4-ethylnaphthalene) in the presence of an ethylating organometallic reagent under a carbon monoxide atmosphere. These reactions can often be performed at atmospheric pressure and room temperature, offering a significant advantage over high-pressure industrial processes. core.ac.uk

Another elegant approach is the acylation of organometallic reagents. organicchemistrydata.org Traditional methods using Grignard or organolithium reagents with acyl chlorides or esters often lead to over-addition, forming tertiary alcohols. pearson.com A superior alternative is the use of Weinreb amides (N-methoxy-N-methylamides). organicchemistrydata.org The reaction of a 4-ethylnaphthalenyl magnesium bromide or lithium species with N-methoxy-N-methylpropanamide would form a stable tetrahedral intermediate that collapses to the desired ketone only upon aqueous workup, thus preventing the formation of the tertiary alcohol byproduct. organicchemistrydata.org

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of a specific, complex ketone like this compound is critical for maximizing yield and purity. This involves systematically varying reaction parameters such as solvent, catalyst, temperature, and reactant stoichiometry.

For cross-coupling reactions, key parameters to optimize include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Ligands modulate the reactivity and stability of the catalytic species. For example, bulky, electron-rich phosphines can enhance the rate of oxidative addition and reductive elimination.

Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield by influencing the transmetalation step in Suzuki couplings.

Solvent: The polarity of the solvent (e.g., toluene, THF, DMF, dioxane) affects the solubility of reagents and the stability of intermediates. Aqueous solvent systems are also increasingly used for their environmental benefits and sometimes unique reactivity. tandfonline.com

Temperature: While many modern coupling reactions proceed at room temperature, gentle heating is often required to drive the reaction to completion.

In the context of Friedel-Crafts acylation, which could still be a viable, though potentially unselective, route, the isomer ratio of acylated naphthalenes is highly dependent on reaction conditions. psu.edustackexchange.com For instance, in the acetylation of naphthalene, performing the reaction in non-polar solvents like carbon disulfide tends to favor the alpha-substituted (kinetic) product, whereas using nitrobenzene as a solvent can favor the beta-substituted (thermodynamic) product. stackexchange.com The concentration of the acylating reagent and the presence of excess acyl chloride can also dramatically shift the isomer distribution. psu.edu

Table 2: Hypothetical Parameter Optimization for Suzuki Coupling Synthesis of this compound
ParameterCondition ACondition BCondition CExpected Outcome/Rationale
Palladium CatalystPd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ + SPhosVarying catalyst activity and stability; SPhos is a modern, highly active ligand.
SolventTolueneDioxane/H₂ODMFTesting non-polar, aqueous, and polar aprotic conditions to optimize solubility and rates.
BaseK₂CO₃K₃PO₄Cs₂CO₃Investigating the effect of base strength and cation on transmetalation efficiency.
TemperatureRoom Temp60 °C100 °CDetermining the necessary thermal energy to overcome activation barriers without decomposition.

Isolation and Purification Techniques for Complex Ketones

The final stage of synthesis involves the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts. For a solid, relatively non-volatile compound like this compound, a multi-step approach is typically employed.

Workup and Extraction: The reaction is first quenched (e.g., with water or a mild acid/base). The product is then extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. This is followed by washing the organic layer to remove water-soluble impurities. jove.com A specific technique for separating ketones involves the formation of a charged bisulfite adduct, which becomes water-soluble and can be extracted into an aqueous layer, then regenerated by basification. nih.govresearchgate.netnih.gov This is particularly effective for separating reactive ketones from non-carbonyl compounds. jove.comnih.gov

Chromatography: Flash column chromatography is the most common and effective method for purifying complex organic molecules. youtube.com The crude product is loaded onto a stationary phase (typically silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents, e.g., hexane/ethyl acetate) is passed through the column. youtube.com Components separate based on their differing polarities, allowing for the isolation of the pure ketone. The progress can be monitored by Thin Layer Chromatography (TLC). wisdomlib.org

Recrystallization: This is an excellent final purification step for crystalline solids. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The target compound should be less soluble in the cold solvent and will crystallize out, leaving impurities behind in the solution (mother liquor). The choice of solvent is critical for successful recrystallization. orgsyn.org

Distillation: While less applicable to high-boiling point solids, vacuum distillation can be used to remove volatile impurities or, in some cases, to purify the product itself if it is thermally stable. For aromatic ketones, distillation can sometimes be performed in the presence of a catalytic amount of mineral acid to facilitate the separation from alcohol impurities via esterification. google.com

Table 3: Comparison of Purification Techniques for Complex Aromatic Ketones
TechniquePrinciple of SeparationApplicability to Target CompoundAdvantagesDisadvantages
Extraction (Liquid-Liquid)Differential solubility/reactivity (e.g., bisulfite adduct formation). nih.govInitial workup and removal of polar/ionic impurities.Simple, rapid, and scalable for initial cleanup. nih.govLow resolution; cannot separate compounds of similar solubility.
Column ChromatographyDifferential adsorption on a stationary phase. youtube.comPrimary method for separating from byproducts and starting materials.High resolution; applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes. nih.gov
RecrystallizationDifferential solubility in a solvent at different temperatures. orgsyn.orgFinal purification step to obtain high-purity crystalline material.Can yield very pure material; cost-effective.Requires a crystalline solid; some product loss is inevitable.
DistillationDifferences in boiling points. google.comLimited; useful for removing volatile impurities under vacuum.Effective for separating liquids or removing volatile components.Requires thermal stability; not suitable for non-volatile solids.

Chemical Reactivity and Derivative Synthesis

Reactivity of the Ketone Carbonyl Group

The propanone side chain features a ketone carbonyl group, which is a primary site for chemical reactions. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of ketones. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon workup, yields the final product. youtube.com

Reduction to Alcohol: The ketone can be readily reduced to a secondary alcohol, 1-(4-Ethylnaphthalen-2-yl)propan-1-ol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Enzymatic reductions using alcohol dehydrogenases also represent a method for the stereoselective synthesis of chiral alcohols from prochiral ketones. mdpi.com

Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes, forming a new carbon-carbon double bond with precise regiochemical control. libretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the ketone. wikipedia.org This process is invaluable for extending carbon chains and introducing specific alkene geometries. organic-chemistry.orgmasterorganicchemistry.com The reaction of 1-(4-Ethylnaphthalen-2-yl)propan-1-one with various Wittig reagents can produce a range of substituted alkenes.

Table 1: Potential Alkene Products from Wittig Reaction

Wittig Reagent (Ph₃P=CHR) R Group Alkene Product Name
Methylenetriphenylphosphorane -H 2-(1-Prop-1-en-2-yl)-4-ethylnaphthalene
Ethylidenetriphenylphosphorane -CH₃ 2-(1-But-1-en-2-yl)-4-ethylnaphthalene

The carbon atom adjacent to the carbonyl group, known as the α-carbon, possesses acidic protons. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized intermediate called an enolate. This enolate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions.

The enolate of this compound can react with various electrophiles. For instance, alkylation can be achieved by treating the enolate with an alkyl halide, leading to the introduction of a new alkyl group at the α-position. The enolate can also participate in condensation reactions, such as the aldol (B89426) condensation with another carbonyl compound, or conjugate addition reactions, like the Michael addition to an α,β-unsaturated carbonyl system. youtube.com

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its higher electron density. youtube.comwordpress.com The regiochemical outcome of further substitution on the this compound molecule is directed by the electronic effects of the two existing substituents.

The position of attack by an incoming electrophile is determined by the directing effects of the ethyl and propanoyl groups and the inherent reactivity of the naphthalene α and β positions.

Ethyl Group (at C4): This is an alkyl group, which is an activating, ortho-, para- director. It increases the electron density of the ring, primarily at positions 1, 3, and 5.

Propanoyl Group (at C2): This is an acyl group, which is a deactivating, meta- director due to its electron-withdrawing nature. wikipedia.org It reduces the reactivity of the ring it is attached to, especially at the ortho and para positions (C1 and C3).

Naphthalene Reactivity: In general, the α-positions (1, 4, 5, 8) of naphthalene are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7). This is because attack at an α-position leads to a more stable carbocation intermediate (a naphthalenonium ion or σ-complex) that can be stabilized by resonance structures while keeping one benzene ring's aromatic sextet intact. wordpress.comstackexchange.com

Considering these factors, the activating effect of the C4-ethyl group will likely dominate over the deactivating effect of the C2-propanoyl group. Substitution is therefore predicted to occur preferentially at the available α-positions on the same ring, such as C1 or C5. The C1 position is ortho to the activating ethyl group, while the C5 position is on the adjacent ring but still activated. Steric hindrance from the adjacent propanoyl group might slightly disfavor attack at C1 compared to C5.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 1-(4-Ethyl-1-nitronaphthalen-2-yl)propan-1-one and/or 1-(4-Ethyl-5-nitronaphthalen-2-yl)propan-1-one
Halogenation Br₂, FeBr₃ 1-(1-Bromo-4-ethylnaphthalen-2-yl)propan-1-one and/or 1-(5-Bromo-4-ethylnaphthalen-2-yl)propan-1-one
Sulfonation Fuming H₂SO₄ 4-Ethyl-2-propionylnaphthalene-1-sulfonic acid and/or 7-Ethyl-6-propionylnaphthalene-1-sulfonic acid

The ethyl group itself can be a site for chemical modification. The methylene (B1212753) (-CH₂-) carbon attached directly to the naphthalene ring is a benzylic position. This position is particularly reactive towards free radical reactions because the resulting benzylic radical is resonance-stabilized by the aromatic ring.

A common reaction is benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would selectively introduce a bromine atom at the benzylic position, yielding 1-(4-(1-bromoethyl)naphthalen-2-yl)propan-1-one. This bromo-derivative is a versatile intermediate for further synthesis, for example, in nucleophilic substitution or elimination reactions. Stronger oxidizing agents can oxidize the ethyl group, potentially to an acetyl group or, under harsh conditions, to a carboxylic acid.

Transformations Involving Rearrangement or Cleavage

The molecular scaffold of this compound can undergo reactions that lead to significant structural reorganization or fragmentation.

Rearrangement Reactions: A notable rearrangement applicable to ketones is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxyacid (like m-CPBA) or hydrogen peroxide, which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. wiley-vch.de The regioselectivity of the oxygen insertion depends on the relative migratory aptitude of the groups attached to the carbonyl. Aryl groups generally have a higher migratory aptitude than primary alkyl groups. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield primarily 4-ethylnaphthalen-2-yl propanoate, where the naphthalenyl group has migrated.

Cleavage Reactions: While the propanoyl group is generally stable, under forcing oxidative conditions (e.g., hot, concentrated potassium permanganate), cleavage of the side chain from the aromatic ring can occur, leading to the formation of 4-ethylnaphthalene-2-carboxylic acid.

Synthesis of Structural Analogues and Conjugates of this compound

The chemical reactivity of this compound allows for the synthesis of a variety of structural analogues and conjugates through reactions targeting its carbonyl group and α-protons. Key synthetic transformations include the formation of α,β-unsaturated ketones (chalcone analogues) via condensation reactions, which then serve as versatile intermediates for the synthesis of heterocyclic derivatives.

Synthesis of α,β-Unsaturated Ketone Analogues (Chalcones)

A fundamental reaction for synthesizing structural analogues of this compound is the Claisen-Schmidt condensation. researchgate.netjocpr.com This reaction involves the base-catalyzed condensation of the ketone with an aromatic aldehyde. While specific literature on the Claisen-Schmidt reaction with this compound is not prevalent, the reactivity is highly analogous to that of other 2-acetylnaphthalene (B72118) derivatives. nih.govnih.gov The reaction proceeds by deprotonation at the α-carbon of the propanone moiety, followed by nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the α,β-unsaturated ketone, often referred to as a chalcone (B49325). rdd.edu.iqthepharmajournal.com

The general scheme for this synthesis involves reacting this compound with a substituted aromatic aldehyde in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent like ethanol. nih.gov The reaction typically proceeds at room temperature or with gentle heating. jocpr.com

General Reaction Scheme:

Scheme 1: General synthesis of chalcone analogues from this compound.

The specific aldehydes used can be varied to introduce a wide range of substituents on the second aromatic ring, thereby creating a library of chalcone analogues. The yields of these reactions are generally good, as demonstrated by similar syntheses with related ketones. nih.gov

Table 1: Examples of Reaction Conditions for Chalcone Synthesis from Naphthalene Ketone Analogues

Starting KetoneAldehydeBaseSolventTemperatureYield (%)Reference
2-AcetylnaphthaleneBenzaldehydeKOHMethanolRoom Temp.High nih.gov
2-AcetylnaphthaleneSubstituted BenzaldehydesKOHMethanolRoom Temp.High nih.gov
4-Aminoacetophenone2-NaphthaldehydeNaOH (20%)EthanolRoom Temp.- nih.gov
1-(2',4'-Difluorobiphenyl-4-yl)ethanoneVarious AldehydesNaOH (40%)Solvent-free-Good nih.gov

This table presents data for analogous reactions due to the absence of specific literature for this compound.

Synthesis of Heterocyclic Derivatives

The α,β-unsaturated ketone derivatives synthesized in the previous step are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrazolines and isoxazoles. These reactions typically proceed through cyclization of the chalcone intermediate.

Pyrazoline derivatives can be synthesized by the reaction of the chalcone analogues of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent, often with an acid catalyst like acetic acid. thepharmajournal.comdergipark.org.tr This reaction involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. dergipark.org.tr The resulting pyrazoline ring is a five-membered heterocycle containing two adjacent nitrogen atoms.

General Reaction Scheme:

Scheme 2: General synthesis of pyrazoline derivatives from chalcone analogues.

The reaction conditions can be tailored to favor the formation of specific pyrazoline isomers. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for further diversification of the final products.

Table 2: Examples of Pyrazoline Synthesis from Naphthalene-Derived Chalcones

Chalcone PrecursorReagentSolventCatalystReaction ConditionsYield (%)Reference
(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-oneHydrazine---- rdd.edu.iq
1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-onePhenylhydrazineEthanol--75 thepharmajournal.com
Substituted chalconesHydrazine hydrateEthanolAcetic acidRefluxHigh dergipark.org.tr

This table presents data for analogous reactions due to the absence of specific literature for chalcones derived from this compound.

Similarly, isoxazole (B147169) derivatives can be synthesized from the chalcone analogues. This is typically achieved by reacting the chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.netderpharmachemica.com The reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by cyclization and dehydration to form the five-membered isoxazole ring containing one nitrogen and one oxygen atom in adjacent positions. derpharmachemica.com

General Reaction Scheme:

Scheme 3: General synthesis of isoxazole derivatives from chalcone analogues.

The reaction conditions, such as the choice of base and solvent, can influence the reaction rate and yield.

Table 3: Examples of Isoxazole Synthesis from Chalcone Intermediates

Chalcone PrecursorReagentBaseSolventReaction ConditionsYield (%)Reference
Substituted chalconesHydroxylamine hydrochlorideAlkali--- researchgate.net
Chroman-derived chalconesHydroxylamine hydrochloride---- derpharmachemica.com
Chalcone derivativesHydroxylamine hydrochlorideSodium acetate (B1210297)Ethanol-- researchgate.net

This table presents data for analogous reactions due to the absence of specific literature for chalcones derived from this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These studies typically employ methods like Density Functional Theory (DFT) to provide insights into the electronic landscape.

Molecular Orbital Analysis and Electronic Density Distribution

No specific studies detailing the molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electronic density distribution for 1-(4-Ethylnaphthalen-2-yl)propan-1-one are available in the current scientific literature. Such analyses would be crucial for predicting the molecule's reactivity and kinetic stability.

Conformational Analysis and Energetics

The study of a molecule's different spatial arrangements (conformations) and their corresponding energy levels is critical for understanding its structural preferences and flexibility. At present, there are no published reports on the conformational analysis or the potential energy surface of this compound.

Prediction of Spectroscopic Properties

Theoretical calculations are often used to predict spectroscopic data, which can aid in the experimental identification and characterization of compounds. However, no theoretical predictions for the NMR chemical shifts or vibrational frequencies for this compound have been reported.

Reaction Mechanism Studies

Computational methods can elucidate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. There are currently no computational studies on the synthesis or reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics simulations provide insights into the behavior of molecules over time and their interactions with other molecules. No molecular dynamics simulation studies have been published that focus on the intermolecular interactions of this compound.

Potential Applications in Advanced Chemical Research and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

The chemical architecture of 1-(4-Ethylnaphthalen-2-yl)propan-1-one makes it a valuable intermediate in the synthesis of more complex organic molecules. The presence of a ketone functional group on the naphthalene (B1677914) scaffold allows for a variety of chemical transformations.

The synthesis of 2-acylnaphthalenes, a class of compounds to which this compound belongs, is often achieved through Friedel-Crafts acylation of naphthalene or its derivatives. For instance, the acylation of 2-methylnaphthalene (B46627) with acylating agents like acetic anhydride (B1165640) or propionyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) is a known method to produce 2,6-acylmethylnaphthalenes. researchgate.net This suggests that this compound could be synthesized via a similar Friedel-Crafts reaction on 2-ethylnaphthalene (B165323) with propionyl chloride.

Once formed, the ketone group of this compound can undergo a variety of reactions. For example, similar aromatic ketones can be reduced to the corresponding alcohol, such as the reduction of 1-(naphthalen-1-yl)propan-2-one (B104311) to 1-naphthylpropan-2-ol using sodium borohydride (B1222165). This alcohol can then be a precursor for other functional groups. Furthermore, the ketone can be oxidized to form carboxylic acids. The naphthalene ring itself can also undergo further electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

The reactivity of the propanone side chain, in conjunction with the naphthalene core, could be exploited to build more intricate molecular frameworks. For example, compounds with a naphthalene moiety are utilized in the synthesis of various biologically active molecules and pharmaceuticals. The specific substitution pattern of this compound could lead to novel derivatives with unique properties.

Table 1: Potential Chemical Transformations of this compound as a Synthetic Intermediate

Reaction TypeReagents (Example)Potential Product
ReductionSodium Borohydride (NaBH₄)1-(4-Ethylnaphthalen-2-yl)propan-1-ol
OxidationPotassium Permanganate (KMnO₄)4-Ethylnaphthalene-2-carboxylic acid
Wittig ReactionYlide (e.g., Ph₃P=CH₂)Alkene derivative
Grignard ReactionOrganomagnesium Halide (e.g., CH₃MgBr)Tertiary alcohol derivative

Exploration in Polymer Chemistry as a Monomer or Modifier

The naphthalene unit is a key component in a variety of advanced polymers due to its rigidity, thermal stability, and electronic properties. While this compound is not a monomer in its current form, it could be chemically modified to become one.

For instance, the ethyl group or the naphthalene ring could be functionalized with polymerizable groups such as vinyl, acrylate, or epoxide moieties. The resulting monomer could then be incorporated into polymer chains, potentially enhancing the thermal properties, refractive index, or fluorescence of the resulting material.

Naphthalene-based polymers are of significant interest in various applications. For example, polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) produced from a naphthalene derivative, exhibits superior strength and heat resistance compared to polyethylene terephthalate (B1205515) (PET). nacatsoc.org This highlights the desirable properties that the naphthalene core can impart to a polymer.

Furthermore, the introduction of specific side chains, such as the ethyl and propionyl groups in the target compound, can influence the solubility and processability of the resulting polymers. This is a crucial aspect for the fabrication of polymer-based devices.

Investigation in Organic Electronics or Optoelectronic Materials

The delocalized π-electron system of the naphthalene core in this compound suggests its potential as a building block for organic electronic and optoelectronic materials. Naphthalene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netrsc.orgmdpi.com

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors used in these applications. researchgate.netrsc.orgacs.org While this compound is not an NDI, the fundamental electronic properties of the naphthalene ring are still present. Through further chemical synthesis, this compound could be elaborated into more complex structures suitable for these applications. For example, it could be a precursor for the synthesis of larger conjugated systems by attaching other aromatic or heteroaromatic units.

The electronic properties of naphthalene-based materials can be tuned by the introduction of different substituent groups. rsc.org The ethyl and propionyl groups on this compound would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for charge injection and transport in electronic devices.

Moreover, the specific substitution pattern could affect the solid-state packing of the molecules, which is a key determinant of charge mobility in organic semiconductors. The non-planar nature of the propionyl group might disrupt close packing, which could be advantageous in some applications to prevent fluorescence quenching. mdpi.com

Table 2: Potential Roles of Functionalized this compound Derivatives in Optoelectronics

Application AreaPotential Role of DerivativeKey Structural Features
Organic Light-Emitting Diodes (OLEDs)Emitter or host materialExtended π-conjugation, tailored HOMO/LUMO levels for efficient charge recombination and light emission.
Organic Field-Effect Transistors (OFETs)Active semiconductor layerPlanar, extended conjugated system for efficient charge transport.
Organic Photovoltaics (OPVs)Donor or acceptor materialAppropriate HOMO/LUMO energy levels for efficient charge separation at the donor-acceptor interface.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While classical methods such as Friedel-Crafts acylation provide a basis for the synthesis of 1-(4-Ethylnaphthalen-2-yl)propan-1-one, future research should focus on the development of more efficient, sustainable, and atom-economical synthetic strategies. Modern synthetic methodologies offer a plethora of options to explore.

One promising area is the application of C-H activation/functionalization reactions. nih.govresearchgate.net These methods allow for the direct introduction of the propanoyl group onto the ethylnaphthalene backbone, potentially reducing the number of synthetic steps and the generation of waste. Research in this direction could explore various transition-metal catalysts to achieve high regioselectivity and yield.

Furthermore, the development of green synthetic routes using alternative energy sources such as microwave or ultrasonic irradiation could lead to faster reaction times and reduced energy consumption. The use of environmentally benign solvents and recyclable catalysts would also contribute to the sustainability of the synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Friedel-Crafts Acylation Well-established methodology Use of stoichiometric Lewis acids, generation of hazardous waste
C-H Activation/Functionalization High atom economy, fewer steps Catalyst development, regioselectivity control
Microwave-Assisted Synthesis Rapid reaction times, higher yields Scale-up limitations, specialized equipment

| Flow Chemistry | Precise reaction control, improved safety | Initial setup cost, potential for clogging |

Exploration of Catalytic Applications Involving the Compound Structure

The unique electronic and steric properties of the this compound scaffold suggest its potential use in catalysis. The naphthalene (B1677914) ring system can be modified to incorporate coordinating groups, transforming the molecule into a ligand for transition-metal catalysis.

Future research could focus on the synthesis of derivatives of this compound that can act as chiral ligands for asymmetric catalysis. The introduction of chiral centers, for example, in the propanone side chain, could lead to novel catalysts for stereoselective reactions. Naphthalene-based ligands have been successfully employed in various catalytic transformations, and this compound provides a new platform for ligand design. researchgate.net

Additionally, the ketone functionality could be utilized as a coordinating site or as a handle for immobilization onto a solid support, leading to the development of heterogeneous catalysts. These catalysts would offer the advantages of easy separation and recyclability.

Advanced Structural Studies under Non-Standard Conditions

A thorough understanding of the structural properties of this compound is crucial for predicting its behavior and designing future applications. While standard techniques like X-ray crystallography provide a static picture of the molecule, advanced structural studies under non-standard conditions can reveal dynamic aspects of its structure.

High-pressure crystallography could be employed to study the effects of compression on the molecular packing and intermolecular interactions. This can provide insights into the material's stability and potential phase transitions. Similarly, low-temperature crystallographic studies can help in understanding the subtle details of the crystal packing and the nature of weak intermolecular forces. mdpi.com

Spectroscopic techniques such as solid-state NMR and computational modeling can complement experimental data, providing a deeper understanding of the molecule's conformational flexibility and electronic structure. nih.gov

Integration into Supramolecular Assemblies

The planar and aromatic nature of the naphthalene core makes this compound an excellent candidate for integration into supramolecular assemblies. researchgate.net The formation of such assemblies is driven by non-covalent interactions, including π-π stacking, hydrogen bonding (if suitable functional groups are introduced), and van der Waals forces. bohrium.comnih.govacs.org

Future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as wires, tapes, or vesicles. The functionalization of the naphthalene ring or the propanone side chain with specific recognition motifs could allow for the programmed assembly of complex supramolecular architectures. globethesis.com These materials could find applications in areas such as organic electronics, sensing, and drug delivery.

Chemo- and Regioselective Functionalization Strategies

The ability to selectively modify different parts of the this compound molecule is key to tuning its properties and developing new applications. Future research should focus on developing chemo- and regioselective functionalization strategies.

The naphthalene ring offers multiple positions for electrophilic and nucleophilic substitution. Directing groups could be employed to control the regioselectivity of these reactions, allowing for the precise introduction of functional groups at desired positions. nih.govresearchgate.net The ketone functionality also provides a reactive site for a variety of transformations, such as reduction, oxidation, and condensation reactions.

The development of orthogonal functionalization strategies, where the naphthalene ring and the side chain can be modified independently, would be particularly valuable. This would allow for the creation of a diverse library of derivatives with tailored properties. nih.gov

A summary of potential functionalization strategies is provided in Table 2.

Table 2: Potential Chemo- and Regioselective Functionalization Strategies

Target Site Reaction Type Potential Reagents and Conditions Desired Outcome
Naphthalene Ring Electrophilic Aromatic Substitution Halogens, Nitrating agents, Sulfonating agents Introduction of various functional groups for further modification
Naphthalene Ring C-H Functionalization Transition metal catalysts and coupling partners Direct and efficient formation of C-C and C-X bonds
Ketone Carbonyl Reduction Sodium borohydride (B1222165), Lithium aluminum hydride Formation of the corresponding alcohol

| α-Carbon to Ketone | Enolate Chemistry | Strong bases and electrophiles | Alkylation or acylation at the α-position |

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